molecular formula C33H24O B8244316 4'-(1,2,2-Triphenylvinyl)-[1,1'-biphenyl]-4-carbaldehyde

4'-(1,2,2-Triphenylvinyl)-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B8244316
M. Wt: 436.5 g/mol
InChI Key: WCWSJSCBOQRFRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-(1,2,2-Triphenylvinyl)-[1,1’-biphenyl]-4-carbaldehyde is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a triphenylvinyl group attached to a biphenyl core, with an aldehyde functional group at the 4-position. It is often used in the design of electroluminescent devices and has been studied for its aggregation-induced emission properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(1,2,2-Triphenylvinyl)-[1,1’-biphenyl]-4-carbaldehyde typically involves a multi-step process. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4’-(1,2,2-Triphenylvinyl)-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4’-(1,2,2-Triphenylvinyl)-[1,1’-biphenyl]-4-carbaldehyde is primarily based on its ability to exhibit aggregation-induced emission (AIE). This phenomenon occurs when the compound aggregates, leading to enhanced fluorescence. The molecular targets and pathways involved include:

Comparison with Similar Compounds

4’-(1,2,2-Triphenylvinyl)-[1,1’-biphenyl]-4-carbaldehyde can be compared with other similar compounds such as:

The uniqueness of 4’-(1,2,2-Triphenylvinyl)-[1,1’-biphenyl]-4-carbaldehyde lies in its specific structural configuration, which imparts distinct optical properties and makes it highly valuable for various scientific and industrial applications.

Properties

IUPAC Name

4-[4-(1,2,2-triphenylethenyl)phenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H24O/c34-24-25-16-18-26(19-17-25)27-20-22-31(23-21-27)33(30-14-8-3-9-15-30)32(28-10-4-1-5-11-28)29-12-6-2-7-13-29/h1-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWSJSCBOQRFRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H24O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-(1,2,2-Triphenylvinyl)-[1,1'-biphenyl]-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4'-(1,2,2-Triphenylvinyl)-[1,1'-biphenyl]-4-carbaldehyde
Reactant of Route 3
Reactant of Route 3
4'-(1,2,2-Triphenylvinyl)-[1,1'-biphenyl]-4-carbaldehyde
Reactant of Route 4
Reactant of Route 4
4'-(1,2,2-Triphenylvinyl)-[1,1'-biphenyl]-4-carbaldehyde
Reactant of Route 5
Reactant of Route 5
4'-(1,2,2-Triphenylvinyl)-[1,1'-biphenyl]-4-carbaldehyde
Reactant of Route 6
Reactant of Route 6
4'-(1,2,2-Triphenylvinyl)-[1,1'-biphenyl]-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.